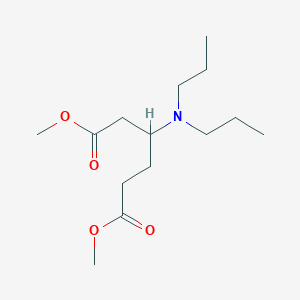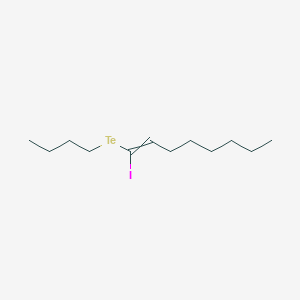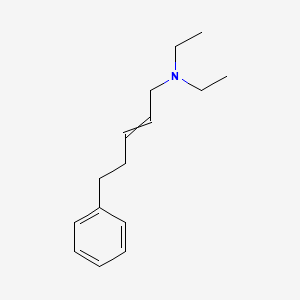
5-(Acryloylamino)-N-(3-chlorophenyl)-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Acryloylamino)-N-(3-chlorophenyl)-2-hydroxybenzamide is an organic compound that features both amide and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acryloylamino)-N-(3-chlorophenyl)-2-hydroxybenzamide typically involves the reaction of 3-chloroaniline with 2-hydroxybenzoic acid, followed by the introduction of an acryloyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the amide bond. The acryloyl group is introduced using acryloyl chloride in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-(Acryloylamino)-N-(3-chlorophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 5-(Acryloylamino)-N-(3-chlorophenyl)-2-oxobenzamide.
Reduction: Formation of 5-(Acryloylamino)-N-(3-chlorophenyl)-2-hydroxybenzylamine.
Substitution: Formation of derivatives with various substituents replacing the chlorine atom.
科学的研究の応用
5-(Acryloylamino)-N-(3-chlorophenyl)-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive acryloyl group.
作用機序
The mechanism of action of 5-(Acryloylamino)-N-(3-chlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The acryloyl group can also participate in polymerization reactions, leading to the formation of cross-linked networks in materials applications.
類似化合物との比較
Similar Compounds
- 5-(Acryloylamino)-N-(4-chlorophenyl)-2-hydroxybenzamide
- 5-(Acryloylamino)-N-(3-bromophenyl)-2-hydroxybenzamide
- 5-(Acryloylamino)-N-(3-methylphenyl)-2-hydroxybenzamide
Uniqueness
5-(Acryloylamino)-N-(3-chlorophenyl)-2-hydroxybenzamide is unique due to the presence of the 3-chlorophenyl group, which can influence its reactivity and interactions compared to other similar compounds
特性
CAS番号 |
874152-62-2 |
|---|---|
分子式 |
C16H13ClN2O3 |
分子量 |
316.74 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-2-hydroxy-5-(prop-2-enoylamino)benzamide |
InChI |
InChI=1S/C16H13ClN2O3/c1-2-15(21)18-12-6-7-14(20)13(9-12)16(22)19-11-5-3-4-10(17)8-11/h2-9,20H,1H2,(H,18,21)(H,19,22) |
InChIキー |
XMRAUNLGVKKFQV-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)NC1=CC(=C(C=C1)O)C(=O)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one](/img/structure/B14199797.png)
![(2S)-2-{[(Quinolin-3-yl)methoxy]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B14199810.png)




![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)
![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)


![Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate](/img/structure/B14199883.png)
![Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate](/img/structure/B14199886.png)
![Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]-](/img/structure/B14199888.png)

